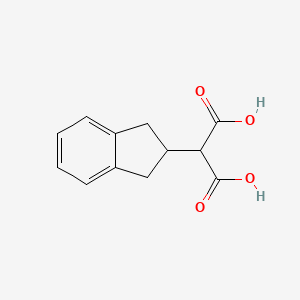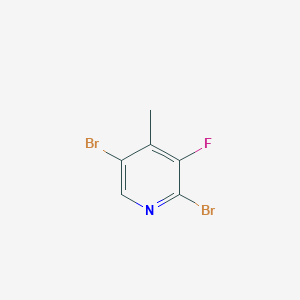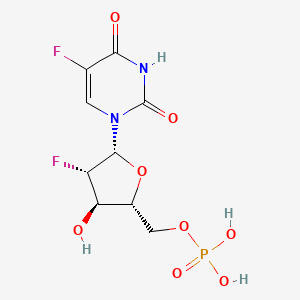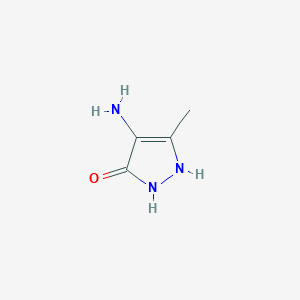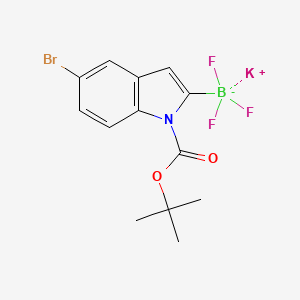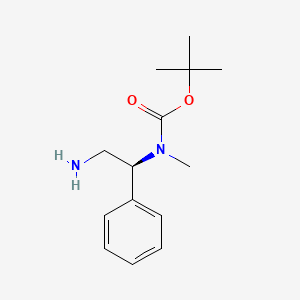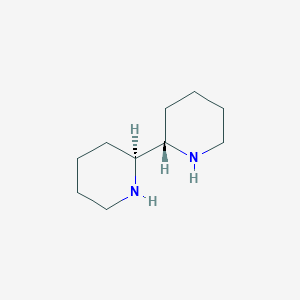
(2S,2'S)-2,2'-Bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,2’S)-2,2’-Bipiperidine is a chiral organic compound consisting of two piperidine rings connected by a single bond. This compound is notable for its stereochemistry, with both piperidine rings adopting the S-configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Reductive Amination: One common method for synthesizing (2S,2’S)-2,2’-Bipiperidine involves the reductive amination of 2-piperidone. This process typically uses a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable catalyst.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of N,N’-bis(2-chloroethyl)amine can yield (2S,2’S)-2,2’-Bipiperidine under basic conditions.
Industrial Production Methods
Industrial production of (2S,2’S)-2,2’-Bipiperidine often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2S,2’S)-2,2’-Bipiperidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different hydrogenated products. Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: (2S,2’S)-2,2’-Bipiperidine can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the piperidine ring is replaced by another substituent. Common reagents for these reactions include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidone derivatives, while reduction can produce various hydrogenated forms of (2S,2’S)-2,2’-Bipiperidine.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,2’S)-2,2’-Bipiperidine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology
In biological research, (2S,2’S)-2,2’-Bipiperidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful for investigating receptor-ligand interactions.
Medicine
In medicine, (2S,2’S)-2,2’-Bipiperidine is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry
In the industrial sector, (2S,2’S)-2,2’-Bipiperidine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Mécanisme D'action
The mechanism by which (2S,2’S)-2,2’-Bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,2’R)-2,2’-Bipiperidine: The enantiomer of (2S,2’S)-2,2’-Bipiperidine, differing only in the stereochemistry of the piperidine rings.
2,2’-Bipyrrolidine: A similar compound with pyrrolidine rings instead of piperidine rings.
2,2’-Bipiperidine: The racemic mixture containing both (2S,2’S) and (2R,2’R) enantiomers.
Uniqueness
(2S,2’S)-2,2’-Bipiperidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(2S)-2-[(2S)-piperidin-2-yl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10-/m0/s1 |
Clé InChI |
CLBJZAWCBRAMRZ-UWVGGRQHSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)[C@@H]2CCCCN2 |
SMILES canonique |
C1CCNC(C1)C2CCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


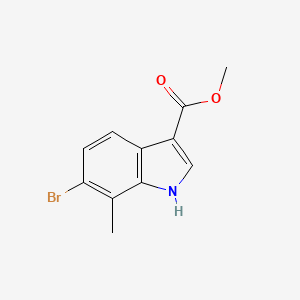

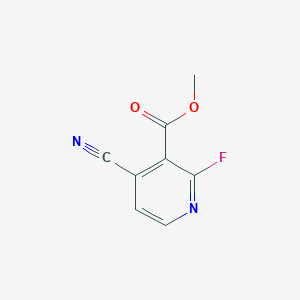
![3-Ethyl-2-(5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium chloride](/img/structure/B12832691.png)
